Pentyl 6-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.434 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. These interactions can lead to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylquinoline-4-carboxylate: This compound has a similar structure but with a methyl ester group instead of a pentyl ester group.
Phenyl 6-methyl-2-phenylquinoline-4-carboxylate: This compound has a phenyl group instead of a pentyl group.
Uniqueness
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The pentyl group can affect the compound’s solubility, stability, and interaction with biological targets compared to its methyl or phenyl counterparts.
Biological Activity
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a compound derived from the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their wide-ranging pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications of quinoline compounds can significantly influence their biological activity. This compound is a specific derivative that has shown promise in various studies.
Anticancer Activity
Recent research has highlighted the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. For instance, a study focused on the synthesis and evaluation of 2-phenylquinoline-4-carboxylic acid derivatives demonstrated that certain compounds exhibited significant HDAC inhibitory activity. The compound D28, closely related to this compound, showed a potent inhibition rate of 74.91% at a concentration of 2 µM against K562 cells (a human leukemia cell line) .
Table 1: Inhibitory Activity of Quinoline Derivatives Against HDACs
Compound | Inhibition Rate (%) at 2 µM |
---|---|
D11 | 63.49 |
D12 | 74.91 |
D23 | 66.16 |
D24 | 68.00 |
D28 | 74.91 |
The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been extensively studied. For example, a series of synthesized compounds based on the structure of phenylquinoline-4-carboxylic acid were evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. Among these compounds, those with higher lipophilicity displayed enhanced antibacterial activity .
Table 2: Antibacterial Activity of Quinoline Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
Compound 5a | S. aureus | Significant |
Compound 5b | MRSA | Moderate |
Compound 5c | E. coli | High |
Compound 5d | Pseudomonas aeruginosa | Weak |
The results indicated that structural modifications could enhance binding affinity to bacterial enzymes, leading to increased antibacterial potency .
Mechanistic Studies
Kinetic studies have revealed that certain quinoline derivatives exhibit dual-target inhibition mechanisms against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases . This multi-target approach is promising for developing therapeutics with fewer side effects.
Case Studies
-
Case Study on Anticancer Effects :
A study involving K562 cells treated with compound D28 showed a dose-dependent increase in G2/M phase arrest from 3.44% (control) to 32.57% (at 2 µM). This indicates that this compound could be an effective agent in cancer therapy by inducing apoptosis through cell cycle modulation . -
Case Study on Antibacterial Efficacy :
In another investigation, compounds derived from quinoline structures were tested against clinical isolates of E. coli. The most active compound exhibited an IC50 value comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option .
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
pentyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H23NO2/c1-3-4-8-13-25-22(24)19-15-21(17-9-6-5-7-10-17)23-20-12-11-16(2)14-18(19)20/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 |
InChI Key |
VNZLIWQRCRMEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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